molecular formula C9H9FO3 B1371370 2-(2-Fluoro-3-methoxyphenyl)acetic acid CAS No. 863645-29-8

2-(2-Fluoro-3-methoxyphenyl)acetic acid

Cat. No. B1371370
M. Wt: 184.16 g/mol
InChI Key: HALRNJGSUZBJGT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)acetic acid, also known as FMPhAA, is a compound with potential applications in various fields of research and industry. It has a molecular weight of 184.17 .


Molecular Structure Analysis

The molecular formula of 2-(2-Fluoro-3-methoxyphenyl)acetic acid is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2-(2-Fluoro-3-methoxyphenyl)acetic acid is a solid at room temperature . It has a melting point of 87-89°C .

Scientific Research Applications

“2-(2-Fluoro-3-methoxyphenyl)acetic acid” is a type of aromatic compound . Aromatic compounds, such as indole derivatives, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

In addition, “2-(2-Fluoro-3-methoxyphenyl)acetic acid” plays a critical role as an intermediate in the synthesis of various compounds. For example, in the context of pharmaceutical manufacturing, derivatives of this compound serve as key intermediates.

  • Pharmaceutical Manufacturing

    • This compound plays a critical role as an intermediate in the synthesis of various compounds . For example, in the context of pharmaceutical manufacturing, derivatives of this compound serve as key intermediates .
  • Regioselective Suzuki Coupling

    • It can be used in regioselective Suzuki coupling reactions . Suzuki coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
  • Preparation of Inhibitors

    • It can be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a key role in the biosynthesis and metabolism of several steroid hormones .
  • Preparation of Boronic Esters

    • It can be used in the preparation of boronic esters . Boronic esters are important in organic synthesis and medicinal chemistry, as they can be used to construct carbon-carbon bonds .
  • Pharmaceutical Manufacturing

    • This compound plays a critical role as an intermediate in the synthesis of various compounds . For example, in the context of pharmaceutical manufacturing, derivatives of this compound serve as key intermediates .
  • Regioselective Suzuki Coupling

    • It can be used in regioselective Suzuki coupling reactions . Suzuki coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
  • Preparation of Inhibitors

    • It can be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a key role in the biosynthesis and metabolism of several steroid hormones .
  • Preparation of Boronic Esters

    • It can be used in the preparation of boronic esters . Boronic esters are important in organic synthesis and medicinal chemistry, as they can be used to construct carbon-carbon bonds .

Safety And Hazards

2-(2-Fluoro-3-methoxyphenyl)acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALRNJGSUZBJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-3-methoxyphenyl)acetic acid

Synthesis routes and methods

Procedure details

To a mixture of 2-(2-fluoro-3-methoxyphenyl)acetonitrile (6.7 g, 40.6 mmol) in water (40 mL) and methanol (40 mL), sodium hydroxide (3.2 g, 81.1 mmol) was added. The resulting mixture was stirred at 60° C. for 5 h. After cooling to room temperature, methanol was evaporated under reduced pressure. The residue was acidified with 10% HCl until pH 5. The resulting precipitate was collected by filtration and dried to afford the title compound (6.3 g).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Resch, H Lechner, JH Schrittwieser… - … A European Journal, 2012 - Wiley Online Library
Fluorine is commonly applied in pharmaceuticals to block the degradation of bioactive compounds at a specific site of the molecule. Blocking of the reaction center of the enzyme‐…

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